![molecular formula C7H4F2N2O B15046417 3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15046417.png)
3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of pyrrolopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable pyrrole derivative with a fluorinated reagent can lead to the formation of the desired compound. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
3,3-Difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition: This compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-Difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action include signal transduction pathways that regulate cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
3,3-Difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity and applications.
Pyrrolopyrazine derivatives: These compounds contain a pyrazine ring in addition to the pyrrole ring and exhibit different biological activities, such as antimicrobial and antiviral properties.
Pyrrolopyridazine derivatives: These compounds have a pyridazine ring and are known for their potential as kinase inhibitors and other therapeutic applications.
The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H4F2N2O |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)4-2-1-3-10-5(4)11-6(7)12/h1-3H,(H,10,11,12) |
InChI Key |
WROZWVFIRDEOEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)C2(F)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



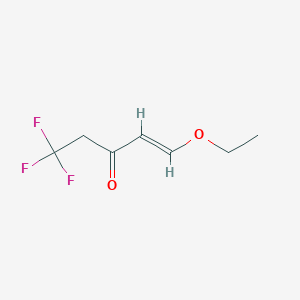
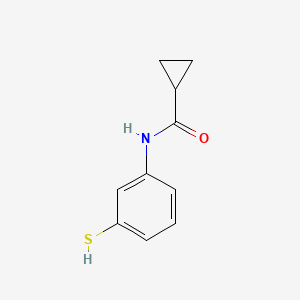
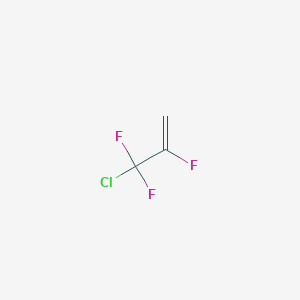
![3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid](/img/structure/B15046352.png)



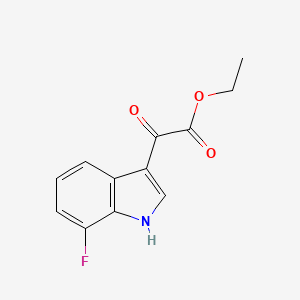
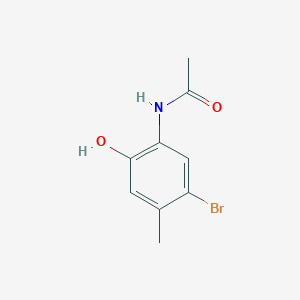
![tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate](/img/structure/B15046402.png)
![1H,2H,2AH,3H,4H,8BH-Cyclobuta[A]naphthalen-2-one](/img/structure/B15046412.png)

![2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide](/img/structure/B15046427.png)
